molecular formula C12H16F3N5 B11739491 1-(2,2-difluoroethyl)-N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine

1-(2,2-difluoroethyl)-N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine

Cat. No.: B11739491
M. Wt: 287.28 g/mol
InChI Key: IWNFWGKUASCCHC-UHFFFAOYSA-N
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Description

1-(2,2-difluoroethyl)-N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine is an organic compound characterized by its unique structure, which includes two pyrazole rings and multiple fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2-difluoroethyl)-N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine typically involves multiple steps. One common approach is to start with the preparation of the pyrazole rings, followed by the introduction of the difluoroethyl and ethyl-fluoro-methyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

1-(2,2-difluoroethyl)-N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway is followed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution could introduce new alkyl or aryl groups.

Scientific Research Applications

1-(2,2-difluoroethyl)-N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound, interacting with specific biological targets.

    Medicine: Its unique structure could make it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which 1-(2,2-difluoroethyl)-N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The fluorine atoms in its structure can enhance its binding affinity and specificity, leading to more potent biological activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}(3-isopropoxypropyl)amine
  • 1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether

Uniqueness

1-(2,2-difluoroethyl)-N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine stands out due to its dual pyrazole rings and multiple fluorine atoms, which can enhance its chemical stability and biological activity compared to similar compounds. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C12H16F3N5

Molecular Weight

287.28 g/mol

IUPAC Name

1-(2,2-difluoroethyl)-N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]pyrazol-4-amine

InChI

InChI=1S/C12H16F3N5/c1-3-20-12(15)10(8(2)18-20)5-16-9-4-17-19(6-9)7-11(13)14/h4,6,11,16H,3,5,7H2,1-2H3

InChI Key

IWNFWGKUASCCHC-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=N1)C)CNC2=CN(N=C2)CC(F)F)F

Origin of Product

United States

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